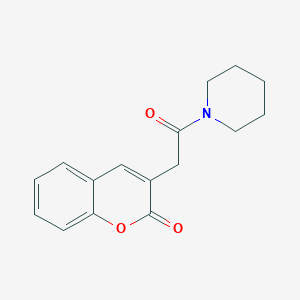
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
Description
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their pharmacological properties. The addition of a piperidinocarbonyl group to the coumarin structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Properties
CAS No. |
18144-53-1 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI Key |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Other CAS No. |
18144-53-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one typically involves the reaction of coumarin with piperidine and a suitable carbonyl source. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid . Another method involves the Knoevenagel condensation, where coumarin is reacted with an aldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides or zeolites, can enhance the efficiency of the reaction and reduce the need for harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The piperidinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Coumarin-3-alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.
Coumarin-3-carboxylic acid: A derivative with enhanced water solubility and potential as a drug candidate.
Coumarin-3-alcohol: A reduced form with different pharmacological properties.
Uniqueness
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is unique due to the presence of the piperidinocarbonyl group, which enhances its chemical stability and biological activity. This modification allows for more diverse applications in scientific research and potential therapeutic uses compared to its parent compound and other derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


